2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Description
2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a morpholine sulfonyl group at position 5, a methoxy substituent at position 2, and a 3-(trifluoromethyl)phenyl amide moiety.
Properties
Molecular Formula |
C19H19F3N2O5S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F3N2O5S/c1-28-17-6-5-15(30(26,27)24-7-9-29-10-8-24)12-16(17)18(25)23-14-4-2-3-13(11-14)19(20,21)22/h2-6,11-12H,7-10H2,1H3,(H,23,25) |
InChI Key |
RZQOEGVVQICQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a benzamide derivative and sequentially introduce the functional groups through various chemical reactions such as nucleophilic substitution, sulfonylation, and trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide serves as a valuable reagent in synthetic pathways. It can act as a building block for more complex molecules, facilitating the development of new compounds with desired properties. Its sulfonamide group is particularly useful in creating derivatives that may exhibit enhanced reactivity or selectivity in chemical reactions.
Biology
The biological applications of this compound are significant, particularly in pharmacological research. Studies indicate that it may exhibit enzyme inhibition properties, which can be pivotal in drug discovery processes aimed at targeting specific biological pathways. The interaction with various receptors also suggests potential utility in modulating physiological responses, making it a candidate for further investigation in therapeutic contexts.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic properties. Preliminary research suggests that it may possess anti-inflammatory and anticancer activities. For instance, compounds containing trifluoromethyl groups have been noted for their ability to enhance the efficacy of drugs by improving their metabolic stability or bioavailability .
A notable study indicated that similar compounds have shown promise in treating neuropsychiatric disorders and cognitive decline . This highlights the potential for 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide to contribute to the development of novel treatments for complex conditions.
Case Study 1: Anticancer Activity
Research conducted on related sulfonamide compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the disruption of key signaling pathways associated with cell proliferation and survival . Such findings suggest that 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide could be investigated further for similar anticancer properties.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives, revealing that certain structural modifications led to enhanced binding affinities to target enzymes involved in metabolic processes . The specific morpholine and trifluoromethyl substitutions present in our compound may provide unique advantages in developing selective inhibitors.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several benzamide-based derivatives, differing primarily in substituents affecting solubility, target specificity, and pharmacokinetics.
Key Differences and Implications
Sulfonyl vs. Thiazolidinyl Groups :
- The morpholinylsulfonyl group in the target compound improves water solubility compared to the thiazolidinyl group in the analog from , which may enhance bioavailability .
- Thiazolidinyl derivatives are associated with antidiabetic activity (e.g., PPAR-γ agonism), whereas sulfonamides are linked to kinase or carbonic anhydrase inhibition .
Trifluoromethyl Phenyl vs. Halogenated Phenyl :
- The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic stability and lipophilicity compared to halogenated analogs (e.g., 2,4-difluorophenyl in ), which are prone to oxidative dehalogenation .
Methoxy vs.
Research Findings and Pharmacological Relevance
Binding Affinity and Selectivity
- Docking studies (e.g., AutoDock Vina ) suggest that the morpholinylsulfonyl group forms hydrogen bonds with kinase ATP-binding pockets, similar to sulfonamide-containing drugs like sunitinib .
- Compound 20 (), with a pyridinyloxy group, shows higher selectivity for VEGFR-2 compared to the target compound, likely due to π-π stacking interactions .
Notes and Limitations
Data Gaps: No in vivo efficacy or toxicity data are available for the target compound, unlike derivatives in (e.g., compound 18 with 98.18% purity) .
Structural Diversity : The comparison highlights the need for systematic SAR studies to optimize substituents for specific targets.
Biological Activity
The compound 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure features a methoxy group, a morpholine sulfonamide moiety, and a trifluoromethyl-substituted phenyl group. These structural components are crucial for its biological activity, influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits antiproliferative and antifungal properties. The following sections delve into specific biological activities and mechanisms of action.
Anticancer Activity
-
Mechanism of Action
- The compound has been shown to inhibit the PI3K/AKT/mTOR pathway , which is vital for cell growth and survival. This inhibition leads to reduced tumor growth in various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer) cells .
- In vivo studies using nude mice xenograft models demonstrated significant tumor suppression when treated with this compound .
- Case Study: Cytotoxicity Analysis
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide | NIH/3T3 | 148.26 |
Antifungal Activity
- In Vitro Efficacy
-
Mechanism of Action
- The antifungal effects are attributed to the compound's ability to disrupt fungal cell membrane integrity and inhibit key enzymatic processes necessary for fungal growth.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the para position of the phenyl ring significantly enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins . This relationship underscores the importance of molecular modifications in developing effective therapeutics.
Pharmacokinetics
Studies on absorption, distribution, metabolism, and excretion (ADME) parameters indicate that this compound possesses favorable drug-like characteristics, which are essential for its therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
